molecular formula C18H15ClN4O3 B213800 N~1~-(2-CHLOROBENZYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE

N~1~-(2-CHLOROBENZYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE

Cat. No.: B213800
M. Wt: 370.8 g/mol
InChI Key: QNZXKGFGXYWSAL-UHFFFAOYSA-N
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Description

N~1~-(2-CHLOROBENZYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorobenzyl group, a nitro-substituted pyrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-CHLOROBENZYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Benzylation: The nitrated pyrazole is reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the N-(2-chlorobenzyl) derivative.

    Amidation: Finally, the N-(2-chlorobenzyl) derivative is reacted with 4-aminobenzoyl chloride in the presence of a base to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

N~1~-(2-CHLOROBENZYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of N1-(2-CHLOROBENZYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-4-({4-amino-1H-pyrazol-1-yl}methyl)benzamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-chlorobenzyl)-4-({4-methyl-1H-pyrazol-1-yl}methyl)benzamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N~1~-(2-CHLOROBENZYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and biological interactions.

Properties

Molecular Formula

C18H15ClN4O3

Molecular Weight

370.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[(4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C18H15ClN4O3/c19-17-4-2-1-3-15(17)9-20-18(24)14-7-5-13(6-8-14)11-22-12-16(10-21-22)23(25)26/h1-8,10,12H,9,11H2,(H,20,24)

InChI Key

QNZXKGFGXYWSAL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-])Cl

Origin of Product

United States

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